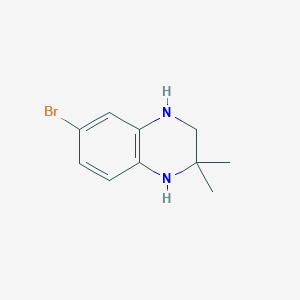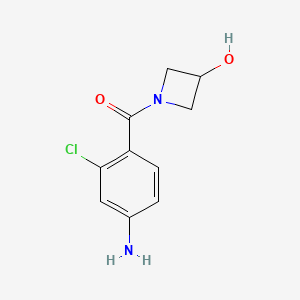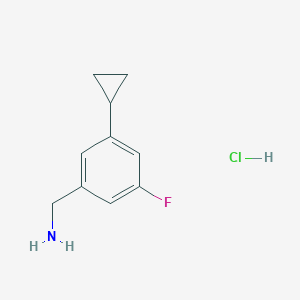![molecular formula C6H10FNO B13507944 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical cyclization reactions. One common method starts with commercially available methyl 2-fluoroacrylate, which undergoes a series of steps including photochemical cyclization to form the 2-azabicyclo[2.1.1]hexane skeleton . This approach is efficient and modular, allowing for the creation of various derivatives by modifying the starting materials and reaction conditions .
Analyse Des Réactions Chimiques
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Applications De Recherche Scientifique
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxabicyclohexane ring provides a rigid structure that can enhance binding specificity and stability .
Comparaison Avec Des Composés Similaires
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other bicyclic amines such as:
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane: Similar in structure but with a nitrogen atom in place of the oxygen atom.
4-Fluoro-2,4-methanoproline: Another fluorinated bicyclic compound with different ring structures and functional groups
Propriétés
Formule moléculaire |
C6H10FNO |
|---|---|
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H10FNO/c7-3-6-1-5(8,2-6)4-9-6/h1-4,8H2 |
Clé InChI |
FJBCJWBMHZGIMH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)



